N-(3-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide

Description

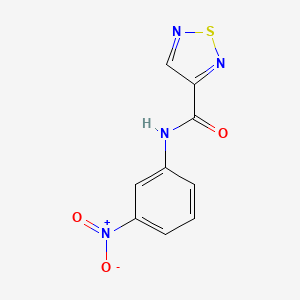

Structure

3D Structure

Properties

IUPAC Name |

N-(3-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O3S/c14-9(8-5-10-17-12-8)11-6-2-1-3-7(4-6)13(15)16/h1-5H,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZQXEBHABVNHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=NSN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 3 Nitrophenyl 1,2,5 Thiadiazole 3 Carboxamide

General Synthetic Routes for 1,2,5-Thiadiazole (B1195012) Core Structures

The construction of the 1,2,5-thiadiazole ring is a cornerstone of this synthesis, with several established methods for its formation.

Cyclization Reactions for Five-Membered Thiadiazole Ring Formation

The formation of the 1,2,5-thiadiazole ring typically proceeds through cyclization reactions involving precursors that provide the necessary carbon, nitrogen, and sulfur atoms. A prevalent method involves the reaction of vicinal diamines with sulfur-containing reagents. For instance, ethylenediamine (B42938) can react with sulfur monochloride or sulfur dichloride to yield the parent 1,2,5-thiadiazole. Another common strategy is the condensation of α-diketones with sulfamide. These reactions provide a versatile entry into a range of substituted 1,2,5-thiadiazoles.

A variety of sulfur reagents can be employed for the cyclization step. Thionyl chloride (SOCl₂) and sulfur monochloride (S₂Cl₂) are frequently used to react with diamino compounds to form the thiadiazole ring. For example, diaminomaleonitrile (B72808) reacts with thionyl chloride to produce 1,2,5-thiadiazole-3,4-dicarbonitrile.

Precursor Design and Selection for Thiadiazole Synthesis

The choice of precursors is critical in determining the final substitution pattern of the 1,2,5-thiadiazole ring. To synthesize a 3-carboxy-substituted thiadiazole, a precursor containing a protected or latent carboxylic acid function is required.

Common precursors for the synthesis of the 1,2,5-thiadiazole core include:

| Precursor Type | Description | Resulting Thiadiazole |

|---|---|---|

| Vicinal Diamines | Compounds with two amino groups on adjacent carbon atoms. | Unsubstituted or alkyl/aryl-substituted 1,2,5-thiadiazoles. |

| α-Diketones | Compounds with two adjacent carbonyl groups. | Substituted 1,2,5-thiadiazoles, often with aryl or alkyl groups. |

| 2-Aminoacetamides | Amides of α-amino acids. | Substituted 1,2,5-thiadiazoles. |

| Glyoximes | Dioximes of α-dicarbonyl compounds. | Substituted 1,2,5-thiadiazoles. |

For the synthesis of 1,2,5-thiadiazole-3-carboxylic acid, a key intermediate, a precursor such as a protected 2,3-diaminopropionic acid derivative could theoretically be employed.

Specific Synthetic Pathways for N-(3-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide

The synthesis of the target compound requires the formation of an amide bond between the 1,2,5-thiadiazole-3-carboxylic acid moiety and 3-nitroaniline (B104315).

Carboxamide Bond Formation Strategies

The formation of the carboxamide bond is a critical step. A common and effective strategy involves the activation of the carboxylic acid group of 1,2,5-thiadiazole-3-carboxylic acid. This can be achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride. For instance, reacting 1,2,5-thiadiazole-3-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride would yield 1,2,5-thiadiazole-3-carbonyl chloride. This activated intermediate can then readily react with an amine.

Alternatively, various coupling reagents can be used to facilitate the direct amidation of the carboxylic acid with an amine. These reagents activate the carboxylic acid in situ, promoting the formation of the amide bond under milder conditions.

| Coupling Reagent | Abbreviation | Description |

|---|---|---|

| Dicyclohexylcarbodiimide | DCC | A widely used reagent that activates the carboxylic acid to form an O-acylisourea intermediate. |

| Diisopropylcarbodiimide | DIC | Similar to DCC but the urea (B33335) byproduct is more soluble, facilitating purification. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | A phosphonium-based coupling reagent. |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | A uronium-based coupling reagent known for its high efficiency and low racemization. |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | A phosphonium-based reagent similar to BOP. |

Introduction of the 3-Nitrophenyl Moiety

The 3-nitrophenyl group is introduced through the use of 3-nitroaniline as the amine component in the carboxamide bond formation step. The reaction involves the nucleophilic attack of the amino group of 3-nitroaniline on the activated carbonyl carbon of the 1,2,5-thiadiazole-3-carboxylic acid derivative.

The general reaction is as follows:

1,2,5-thiadiazole-3-carbonyl chloride + 3-nitroaniline → this compound + HCl

This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of solvent, reaction temperature, and reaction time.

For the acylation of 3-nitroaniline with 1,2,5-thiadiazole-3-carbonyl chloride, aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are often suitable. The reaction temperature is typically kept low initially (e.g., 0 °C) to control the exothermic reaction and then allowed to warm to room temperature.

Design and Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues of this compound is typically achieved through a convergent synthetic approach. This involves the preparation of a substituted 1,2,5-thiadiazole-3-carboxylic acid and a substituted 3-nitroaniline, followed by their coupling to form the final carboxamide. This modular strategy allows for extensive variation at each component of the molecule.

Strategies for Substituent Variation on the Nitrophenyl Ring

The nitrophenyl ring is a key component that can be systematically modified to probe its influence on molecular properties. The primary strategy for introducing diversity at this position involves the use of variously substituted anilines in the final amide coupling step. The synthesis begins with a pre-functionalized aniline (B41778) which is then coupled with 1,2,5-thiadiazole-3-carbonyl chloride (or the corresponding carboxylic acid activated with a coupling agent).

Common variations include altering the position of the nitro group (e.g., to the 2- or 4-position) or introducing additional substituents onto the aromatic ring. These substituents can modulate the electronic and steric properties of the molecule. For instance, electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halides, trifluoromethyl) can be incorporated. The synthesis of such derivatives of related heterocyclic carboxamides has been widely reported. For example, the reaction of a heterocyclic carboxylic acid with a panel of substituted anilines using coupling agents like EDC-HOBt is a common and effective method. researchgate.net

Table 1: Examples of Substituted Anilines for Nitrophenyl Ring Variation This table is interactive. You can sort and filter the data.

| Substituent (R) on Aniline | Starting Material | Resulting Moiety | Potential Property Modulation |

|---|---|---|---|

| H | 3-Nitroaniline | N-(3-nitrophenyl) | Parent Compound |

| 4-Chloro | 4-Chloro-3-nitroaniline | N-(4-chloro-3-nitrophenyl) | Increased lipophilicity, electron-withdrawing |

| 4-Methyl | 4-Methyl-3-nitroaniline | N-(4-methyl-3-nitrophenyl) | Increased lipophilicity, electron-donating |

| 4-Methoxy | 4-Methoxy-3-nitroaniline | N-(4-methoxy-3-nitrophenyl) | Electron-donating, potential for H-bonding |

Modifications of the Carboxamide Linker

Strategies for modification include:

Amide Bond Reversal (Retro-amide): Synthesizing the N-(1,2,5-thiadiazol-3-yl)-3-nitrobenzamide isomer. This involves coupling 3-nitrobenzoyl chloride with 3-amino-1,2,5-thiadiazole.

Isosteric Replacement: Replacing the amide bond with other functional groups that mimic its size, shape, and electronic properties. Common isosteres for the amide bond include esters (–COO–), ketones (–CO–CH₂–), thioamides (–CSNH–), or stable five-membered heterocyclic rings like 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879). The synthesis of 1,3,4-thiadiazole-2-carboxamide (B11807702) derivatives, for example, is a well-established field. researchgate.netnih.gov

Homologation: Inserting methylene (B1212753) (–CH₂–) units between the thiadiazole ring and the carbonyl group, or between the amide nitrogen and the phenyl ring, to increase flexibility and alter the distance between the two aromatic systems.

The synthesis of these modified linkers requires multi-step procedures, often starting from the respective carboxylic acids or amines and employing specific reagents to form the desired linkage. For instance, the synthesis of a thioamide typically involves treating the corresponding amide with a thionating agent like Lawesson's reagent.

Table 2: Examples of Carboxamide Linker Modifications This table is interactive. You can sort and filter the data.

| Modification | Modified Linker Structure | Synthetic Precursors |

|---|---|---|

| Parent Amide | -CO-NH- | 1,2,5-Thiadiazole-3-carboxylic acid + 3-Nitroaniline |

| Retro-amide | -NH-CO- | 3-Amino-1,2,5-thiadiazole + 3-Nitrobenzoic acid |

| Thioamide | -CS-NH- | This compound + Lawesson's Reagent |

| Methylene Bridge | -CH₂-NH-CO- | 3-Nitroaniline + (1,2,5-thiadiazol-3-yl)acetic acid |

Diversification of the 1,2,5-Thiadiazole Scaffold

The 1,2,5-thiadiazole ring is a relatively stable aromatic system. benthamdirect.comnih.gov Diversification of this scaffold involves introducing substituents at the C4 position. Synthetic routes to 1,2,5-thiadiazoles often allow for the incorporation of such substituents from the outset.

One common synthetic pathway involves the cyclization of α,β-unsaturated nitrile derivatives or related open-chain precursors. By choosing appropriately substituted precursors, functional groups can be installed on the thiadiazole ring during its formation. For example, the oxidative cyclization of an appropriately substituted ethane-1,2-diamine can yield a substituted 1,2,5-thiadiazole. researchgate.net

Post-synthetic modification of the 1,2,5-thiadiazole ring is more challenging due to its electron-deficient nature, which makes it relatively inert to electrophilic substitution. However, functional groups introduced during the synthesis can be further manipulated. For instance, a bromo-substituted thiadiazole can undergo palladium-catalyzed cross-coupling reactions to introduce a wide variety of aryl, alkyl, or other functional groups. While the parent compound is a 1,2,5-thiadiazole, it is worth noting that other thiadiazole isomers, such as 1,3,4-thiadiazole, are more extensively studied and offer a wider array of established synthetic methodologies for diversification. mdpi.comnih.govsphinxsai.com

Table 3: Strategies for 1,2,5-Thiadiazole Scaffold Diversification This table is interactive. You can sort and filter the data.

| Position of Substitution | Substituent (R) | Synthetic Strategy |

|---|---|---|

| C4 | -H | Parent scaffold |

| C4 | -CH₃ | Cyclization of a methyl-substituted precursor |

| C4 | -Br | Cyclization of a bromo-substituted precursor |

| C4 | -Phenyl | Cross-coupling reaction from a C4-bromo derivative |

Structure Activity Relationship Sar Studies of N 3 Nitrophenyl 1,2,5 Thiadiazole 3 Carboxamide and Its Analogues

Positional and Electronic Effects of Substituents on Biological Activity

The biological activity of N-(3-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide analogues is profoundly influenced by the nature and position of substituents on both the phenyl ring and the thiadiazole core. These modifications can alter the molecule's size, shape, polarity, and ability to interact with biological targets, thereby modulating its therapeutic efficacy.

Role of the Nitro Group on the Phenyl Ring

SAR studies on related heterocyclic compounds, such as chalcones, have demonstrated that the position of the nitro group is pivotal to their anti-inflammatory and vasorelaxant activities. For instance, compounds with a nitro group at the ortho position of the phenyl ring have shown the highest anti-inflammatory activity, while a para-substituted nitro group was associated with greater vasorelaxant effects. mdpi.com In the context of 2-alkylthio-5-(nitroaryl)-1,3,4-thiadiazole derivatives, the nature of the C-5 attached nitroheterocyclic ring was found to be a key determinant of their inhibitory activity against Helicobacter pylori. researchgate.net

Influence of Heteroatoms and Ring Substitutions within the Thiadiazole Core

The 1,2,5-thiadiazole (B1195012) ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in various biological interactions. nih.gov Modifications to this core, including the introduction of different substituents or alterations to the heteroatom composition, can dramatically alter the biological profile of the resulting analogues.

The substitution pattern on the thiadiazole nucleus is a key factor in determining the therapeutic efficacy of its derivatives. mdpi.com For instance, in a series of thiazole and thiadiazole derivatives acting as adenosine A3 receptor antagonists, substitutions on the thiadiazole template led to a significant increase in binding affinity. researchgate.net The introduction of different cyclic amines at the 5-position of the 1,3,4-thiadiazole (B1197879) nucleus in 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives resulted in varied antiprotozoal activities, with unsubstituted piperazine rings showing high potency. mdpi.com

Furthermore, the electronic properties of the thiadiazole ring itself can be tuned by oxidation of the sulfur atom to yield S-oxides (oxothiadiazoles) and S,S-dioxides (dioxothiadiazoles), which can alter the physicochemical properties of the molecule. nih.gov The reactivity of the thiadiazole ring is also influenced by its substituents; for example, the C=N double bonds in 1,2,5-thiadiazole 1,1-dioxides are susceptible to the addition of nucleophiles. nih.gov

While direct SAR data on substitutions within the 1,2,5-thiadiazole core of this compound is not extensively available, the established principles from related thiadiazole-containing compounds underscore the importance of this region for molecular optimization. The introduction of various functional groups at available positions on the thiadiazole ring could modulate lipophilicity, hydrogen bonding capacity, and steric interactions, thereby influencing the compound's pharmacokinetic and pharmacodynamic properties.

Conformational Analysis and Molecular Flexibility in SAR

The three-dimensional conformation and inherent flexibility of a molecule are critical factors that govern its interaction with a biological target. A molecule must adopt a specific conformation, often referred to as the bioactive conformation, to fit into the binding site of a receptor or enzyme. Therefore, understanding the conformational preferences and molecular flexibility of this compound and its analogues is essential for a comprehensive SAR analysis.

Conformational studies on related bioactive heterocyclic compounds have highlighted the importance of molecular shape in determining biological activity. For instance, in a series of sulfonamide-1,2,4-thiadiazole derivatives, NMR and molecular modeling were employed to determine the main conformational features of a potent analogue, revealing a coplanar orientation of the NH and thiadiazole groups in low-energy conformations. chalcogen.ro Similarly, studies on thiosemicarbazone derivatives have shown that these compounds exhibit strong conformational stability, which is influenced by their substituents and correlates with their biological activity. nih.gov

For this compound, the rotational freedom around the single bonds connecting the phenyl ring, the carboxamide linker, and the thiadiazole core allows for a range of possible conformations. The relative orientation of these fragments will be influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding. The planarity or non-planarity of the molecule can significantly affect its ability to interact with planar aromatic residues or fit into hydrophobic pockets within a protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the key molecular properties, or descriptors, that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized analogues and to guide the rational design of more effective therapeutic agents. researchgate.net

QSAR studies have been successfully applied to various classes of thiadiazole derivatives to understand the structural requirements for their biological activities. scispace.com These studies typically involve the calculation of a wide range of molecular descriptors, followed by the development and validation of a statistical model.

Descriptor Selection and Feature Engineering

The first and one of the most critical steps in QSAR modeling is the selection of appropriate molecular descriptors. These descriptors are numerical representations of the physicochemical properties of a molecule and can be broadly categorized as 1D, 2D, and 3D descriptors. They can encode information about a molecule's topology, geometry, and electronic and steric properties.

In QSAR studies of thiadiazole derivatives, a variety of descriptors have been found to be important for modeling their biological activity. For instance, a QSAR study on 1,3,4-thiadiazole derivatives with anti-proliferative activity against lung cancer cell lines utilized 1D, 2D, and 3D descriptors, including 3D-MoRSE (3D-Molecular Representation of Structures based on Electron diffraction) descriptors which encode information about structural features like mass and branching. mdpi.com In another study on 1,2,5-thiadiazole derivatives as M1 muscarinic agonists, the developed QSAR model was based on descriptors such as logP (lipophilicity), hydration energy (HE), polarizability (Pol), molar refractivity (MR), molar volume (MV), molecular weight (MW), and total energy (E total). scispace.com

Feature engineering, the process of using domain knowledge to create new descriptors from existing ones, can also play a crucial role in developing robust QSAR models. The selection of the most relevant descriptors is often achieved through statistical methods to reduce the dimensionality of the data and avoid overfitting the model.

Model Development and Validation for this compound Analogues

Once a set of relevant descriptors has been identified, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. Multiple Linear Regression (MLR) is a commonly used technique for this purpose, which generates a linear equation that describes the relationship. researchgate.net

The development of a predictive QSAR model requires a dataset of compounds with known biological activities. For this compound analogues, this would involve synthesizing a series of related compounds and evaluating their biological potency in a relevant assay.

A crucial aspect of QSAR modeling is the rigorous validation of the developed model to ensure its statistical significance and predictive power. Internal validation techniques, such as leave-one-out cross-validation, are used to assess the robustness of the model. scispace.com External validation, where the model is used to predict the activity of a set of compounds that were not used in the model development, is essential to evaluate its real-world predictive ability. researchgate.net The applicability domain of the model should also be defined to ensure that predictions are only made for compounds that are structurally similar to those in the training set. mdpi.com

While a specific QSAR model for this compound analogues is not available in the reviewed literature, the established methodologies provide a clear roadmap for future studies. The development of a validated QSAR model for this class of compounds would be a valuable tool for prioritizing the synthesis of new analogues with potentially enhanced biological activity.

Biological Activities and Mechanistic Investigations of N 3 Nitrophenyl 1,2,5 Thiadiazole 3 Carboxamide Excluding Clinical Human Trial Data

In Vitro Biological Evaluation Frameworks

High-Throughput Screening (HTS) Assays for Target Identification

No information is available in the scientific literature regarding the use of high-throughput screening assays to identify the biological targets of N-(3-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide.

Cell-Based Assays for Cellular Response Studies (e.g., antiproliferative effects, enzyme inhibition in cell lines)

There are no published studies detailing the effects of this compound in cell-based assays to evaluate its antiproliferative activity or its ability to inhibit enzymes within cellular contexts.

Enzymatic Inhibition Studies (e.g., carbonic anhydrase, cyclooxygenase, kinases)

Specific enzymatic inhibition data for this compound against enzymes such as carbonic anhydrase, cyclooxygenase, or various kinases are not available in the current body of scientific literature.

Preclinical In Vivo Studies (Non-Human Models)

Target Engagement Validation in Animal Models

No preclinical studies in animal models have been reported that validate the engagement of this compound with any specific biological target.

Mechanistic Phenotypic Assessments (e.g., anti-inflammatory markers, microbial load reduction)

There is no available data from preclinical in vivo studies assessing the mechanistic phenotypes of this compound, such as its effects on anti-inflammatory markers or its potential to reduce microbial load in animal models.

Molecular Mechanisms of Action and Target Elucidation

The biological effects of this compound are rooted in its interactions at the molecular and cellular levels. Investigations into its mechanism of action have revealed a multi-faceted profile, targeting key components of cellular machinery.

Interaction with Specific Biological Macromolecules

Research has shown that thiadiazole derivatives, the class of compounds to which this compound belongs, can interact with a variety of biological macromolecules. These interactions are fundamental to their therapeutic effects. For instance, certain thiadiazole derivatives have been found to inhibit enzymes such as carbonic anhydrases, which are involved in several physiological and pathological processes. mdpi.com The ability of thiadiazole rings to act as bioisosteres of pyrimidine suggests they may interfere with DNA replication processes. mdpi.comnih.gov The mesoionic nature of the thiadiazole ring enhances the ability of these compounds to cross cellular membranes and bind to biological targets. mdpi.com

Some thiadiazole derivatives have shown the ability to bind to DNA. For example, hybrids of 1,3,4-thiadiazole (B1197879) and other molecules like ibuprofen and ciprofloxacin have demonstrated this capability, with increased DNA binding correlating with enhanced anticancer properties. researchgate.net

Cellular Pathway Modulation

The modulation of cellular pathways is a critical aspect of the mechanism of action for many therapeutic agents. This compound and related compounds have been shown to influence key cellular processes, including apoptosis and cell cycle progression.

Apoptosis Induction: Several studies have highlighted the pro-apoptotic effects of thiadiazole derivatives. For example, certain N-phenyl nicotinamides, which share structural similarities, have been identified as potent inducers of apoptosis. nih.gov Mechanistic studies on other thiadiazole compounds have shown they can induce both early and late apoptosis in cancer cell lines. mdpi.com The induction of apoptosis is a key strategy in the development of novel anticancer therapeutics. nih.gov Some derivatives have been shown to induce apoptosis through the caspase pathway. nih.gov

Cell Cycle Arrest: In addition to apoptosis, cell cycle arrest is another important mechanism of anticancer activity. Certain thiadiazole derivatives have been found to cause cell cycle arrest at different phases. For instance, some compounds induce arrest in the G2/M phase, while others cause arrest in the G1 phase. mdpi.comnih.gov One study on a novel spiro-heterocyclic compound containing a thiadiazole ring demonstrated its ability to induce G1 phase cell cycle arrest in renal cancer cells. mdpi.com Another study on new 1,3,4-thiadiazoles showed that one derivative arrested breast cancer cells at the G2/M phase, likely through inhibition of CDK1. rsc.org

Ligand-Target Binding Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for the binding of this compound to its targets are not extensively detailed in the available literature, molecular docking studies on related thiadiazole compounds have provided insights into their binding modes. These studies suggest that interactions such as hydrogen bonding and hydrophobic interactions play a crucial role in the binding affinity of these compounds to their target proteins. For example, docking studies of certain thiadiazole derivatives with carbonic anhydrase isoforms have highlighted significant interactions with zinc-binding groups and hydrophobic residues within the active site. mdpi.com

Specific Biological Activities Investigated

The molecular interactions and cellular effects of this compound translate into a range of biological activities, with its anticancer and antimicrobial potential being the most extensively studied.

Anticancer Potential

The thiadiazole scaffold is a common feature in many compounds with demonstrated anticancer activity. nih.gov The anticancer potential of this compound and its analogs has been evaluated against various cancer cell lines, revealing mechanisms that include the inhibition of specific oncogenic pathways and selective cytotoxicity.

Thiadiazole derivatives have shown efficacy against a variety of human cancer cell lines, including those of the breast, colon, liver, and leukemia. mdpi.comnih.govnih.gov The antiproliferative activity is often attributed to the inhibition of key enzymes and signaling pathways involved in cancer progression. For instance, some 1,3,4-thiadiazole derivatives have been identified as inhibitors of EGFR and HER-2, dual targets in cancer therapy. mdpi.com

The cytotoxic effects of these compounds are often selective for cancer cells over normal cells, a crucial aspect for potential therapeutic agents. mdpi.com For example, a novel spiro-acenaphthylene tethered- nih.govnih.govresearchgate.net-thiadiazole exhibited significant anticancer efficacy against renal, colon, and melanoma cancer cell lines, with lower toxicity to normal cell lines compared to the standard drug doxorubicin. mdpi.com

Below is a table summarizing the anticancer activity of selected thiadiazole derivatives against various cancer cell lines.

| Compound Type | Cancer Cell Line(s) | Observed Effect |

| Spiro-heterocyclic thiadiazole | Renal (RXF393), Colon (HT29), Melanoma (LOX IMVI) | Potent anticancer activity, G1 phase cell cycle arrest, apoptosis induction mdpi.com |

| N-phenyl nicotinamides | Breast (T47D) | Potent inducers of apoptosis, G2/M phase cell cycle arrest nih.gov |

| 1,3,4-Thiadiazole hybrids | Hepatocellular (HePG-2), Breast (MCF-7) | High antiproliferative activity, EGFR inhibition mdpi.com |

| 1,3,4-Thiadiazole derivatives | Breast (MCF-7), Colon (HCT-116) | Potent antiproliferative activity mdpi.com |

Computational and Theoretical Studies of N 3 Nitrophenyl 1,2,5 Thiadiazole 3 Carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a drug candidate to its protein target. For thiadiazole derivatives, docking studies have been instrumental in elucidating their mechanism of action against various diseases. nih.govuowasit.edu.iqresearchgate.net

A primary goal of molecular docking is to identify the specific binding site on a target protein and the key amino acid residues that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are critical for the ligand's biological activity.

For example, in studies on related 1,3,4-thiadiazole (B1197879) derivatives targeting the enzyme dihydrofolate reductase (DHFR), molecular docking successfully identified critical interactions. These studies revealed that the high potency of certain inhibitors was due to the formation of hydrogen bonds and arene-arene interactions with specific residues such as Ser59 and Phe31 within the enzyme's active site. nih.govresearchgate.net A similar approach for N-(3-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide would involve docking it into the active site of a relevant biological target to identify which amino acid residues form the most significant stabilizing interactions.

Molecular docking simulations employ scoring functions to estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower (more negative) score typically indicates a more favorable binding interaction. This allows researchers to rank different compounds based on their predicted potency.

Studies on other novel 1,3,4-thiadiazole derivatives have used this method to predict their potential. For instance, a docking study of a nitrophenyl-thiadiazole derivative against ADP-sugar pyrophosphatase (NUDT5) reported a strong binding interaction with a docking score of -8.9 kcal/mol. uowasit.edu.iq For this compound, such predictions would be invaluable for gauging its potential efficacy against a selected therapeutic target and understanding the spatial orientation it adopts within the binding pocket.

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules. sapub.org These methods provide deep insights into a molecule's intrinsic properties, which govern its reactivity and stability. DFT has been widely applied to understand the structure-activity relationships of various thiadiazole compounds. sapub.orgresearchgate.net

The electronic properties of a molecule are key to its chemical behavior. Important descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests the molecule is more reactive.

In a detailed DFT study on the closely related compound 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, the HOMO-LUMO energy gap was calculated to be 2.426 eV, providing a measure of its chemical activity. sapub.org The Molecular Electrostatic Potential (MEP) map is another crucial output, which visualizes the charge distribution on the molecule's surface. For the aforementioned 1,3,4-thiadiazole analog, the MEP map showed that the most negative potential was located over the nitro group and the thiadiazole ring, indicating these regions are the most likely sites for electrophilic attack. sapub.org A similar analysis for this compound would clarify its electronic characteristics and reactive sites.

Table 1: Key Electronic and Reactivity Descriptors from Quantum Chemical Calculations

| Descriptor | Information Provided |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution; predicts sites for electrophilic and nucleophilic attack. |

| Global Reactivity Descriptors | Parameters like electronegativity, chemical hardness, and softness derived from HOMO/LUMO energies. mdpi.comsemanticscholar.org |

A molecule's three-dimensional shape (conformation) is critical to its function, especially its ability to bind to a receptor. Quantum chemical calculations can be used to explore the conformational landscape of a molecule by rotating its flexible bonds and calculating the potential energy of each resulting structure. This allows for the identification of the most stable, low-energy conformers. For 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, a potential energy scan revealed that the most stable conformation occurred when the dihedral angle between the phenyl and thiadiazole rings was approximately 180°, indicating a nearly planar arrangement. sapub.org Such an analysis for this compound would determine its preferred 3D structure, which is essential information for accurate molecular docking studies.

Molecular Dynamics Simulations (if applicable)

While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the binding pose, the flexibility of the protein, and the influence of solvent molecules. This technique can validate docking results and provide a more realistic picture of the molecular interactions.

MD simulations have been successfully applied to study the binding stability of various carboxamide derivatives with their target proteins. rsc.orgresearchgate.net If this compound were identified as a promising ligand from docking studies, MD simulations would be the logical next step to assess the stability of the predicted ligand-protein complex and refine the understanding of its binding mode over a simulated time period.

Ligand-Protein Complex Stability

The stability of a complex formed between a ligand, such as this compound, and a target protein is a critical determinant of its potential therapeutic efficacy. Molecular dynamics (MD) simulations are a primary tool used to assess this stability. In a typical study, the compound would be docked into the active site of a target protein, and the resulting complex would be subjected to simulations lasting hundreds of nanoseconds.

Table 1: Hypothetical Molecular Dynamics Simulation Stability Metrics

| Metric | Description | Expected Value for a Stable Complex |

|---|---|---|

| Ligand RMSD | Measures the average deviation of the ligand's atoms from a reference structure over time. | Low and converged values (e.g., < 2 Å) |

| Protein Backbone RMSD | Measures the average deviation of the protein's backbone atoms from a reference structure. | Stable plateau after initial equilibration |

| Residue RMSF | Measures the fluctuation of individual amino acid residues around their average positions. | Lower fluctuations in binding site residues |

This table represents a hypothetical summary of data that would be generated from an MD simulation study.

Dynamic Binding Pathway Analysis

Understanding the pathway a ligand takes to bind to its target protein, as well as its dissociation pathway, can provide crucial insights for designing more effective drugs. Techniques such as steered molecular dynamics (SMD) or random acceleration molecular dynamics (RAMD) would be employed to explore the binding and unbinding events of this compound.

These simulations would allow researchers to identify key amino acid residues that act as gatekeepers or form crucial intermediate interactions during the binding process. The analysis would also reveal potential energy barriers that the ligand must overcome to bind or unbind, providing a more dynamic picture than static docking poses alone.

In Silico Predictive Pharmacological Profiling (excluding human ADME/Toxicity)

Beyond its interaction with a target protein, the intrinsic chemical properties of a compound influence its pharmacological potential. In silico methods can predict these properties, offering an early indication of a molecule's drug-likeness.

Lipophilicity and Membrane Permeability Predictions

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key parameter that affects a drug's absorption and distribution. Various computational models, from atom-based methods to property-based approaches, would be used to predict the logP value for this compound.

Similarly, membrane permeability, a crucial factor for oral bioavailability, can be predicted using computational models that consider factors like molecular size, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. The parallel artificial membrane permeability assay (PAMPA) is a common in silico model for predicting passive diffusion across biological membranes.

Table 2: Hypothetical Predicted Physicochemical Properties

| Property | Predicted Value | Significance |

|---|---|---|

| LogP (o/w) | 2.5 - 3.5 | Optimal range for drug-likeness |

| Polar Surface Area (PSA) | < 140 Ų | Associated with good cell permeability |

| H-bond Donors | 1 | Favorable for membrane permeability |

| H-bond Acceptors | 5 | Within acceptable range for drug-likeness |

This table presents hypothetical predicted values for key physicochemical properties.

Theoretical Reactivity Indices (e.g., Fukui indices)

Density Functional Theory (DFT) calculations would be employed to understand the electronic structure and reactivity of this compound. From these calculations, reactivity indices such as Fukui functions can be derived. The Fukui function indicates the propensity of each atom in a molecule to accept or donate an electron.

This information is particularly valuable for understanding potential covalent interactions with a target protein. By identifying the most nucleophilic and electrophilic sites on the molecule, researchers could predict which atoms are most likely to be involved in chemical reactions, including covalent bond formation with amino acid residues in a protein's active site.

Table 3: Hypothetical Fukui Indices for Selected Atoms

| Atom | Fukui (+) (Electrophilic Attack) | Fukui (-) (Nucleophilic Attack) | Reactivity Implication |

|---|---|---|---|

| Carbonyl Carbon (C=O) | High | Low | Potential site for nucleophilic attack |

| Nitrophenyl Nitrogen (N-O) | Low | High | Potential site for electrophilic attack |

This table provides a hypothetical representation of Fukui indices for key atoms within the molecule.

Conclusions and Future Research Trajectories for N 3 Nitrophenyl 1,2,5 Thiadiazole 3 Carboxamide Research

Summary of Current Understanding of the Compound's Biological Activities and Mechanistic Insights

There is no publicly available scientific literature detailing the biological activities or the mechanism of action of N-(3-nitrophenyl)-1,2,5-thiadiazole-3-carboxamide.

Identification of Key Research Gaps and Unexplored Areas

The primary research gap is the complete absence of published studies on this compound. All areas, from basic in vitro screening to preclinical evaluation, remain unexplored.

Advanced Synthetic Strategies for Novel Analogues

While general synthetic methods for thiadiazole derivatives exist, there are no specific advanced synthetic strategies reported for creating novel analogues of this compound.

Integration of Omics Data for Systems-Level Understanding of Biological Effects

No studies have been published that involve the use of genomics, proteomics, or metabolomics to understand the biological effects of this compound.

Development of Targeted Delivery Systems for Preclinical Applications

There is no information on the development of any targeted delivery systems for this compound.

Exploration of Multitargeting Approaches with this compound Derivatives

The potential for multitargeting approaches with derivatives of this compound has not been investigated in any published research.

Q & A

Q. How to address inconsistencies in NMR spectra between synthetic batches?

- Methodological Answer : Batch-to-batch variability often stems from residual solvents (e.g., DMF) or unreacted precursors. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) removes impurities. Deuterated DMSO is preferred for NMR to resolve overlapping peaks. Spiking experiments with authentic standards confirm signal assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.